methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
CAS No.: 1426414-00-7
Cat. No.: VC2872347
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426414-00-7 |
---|---|
Molecular Formula | C10H17NO4 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13) |
Standard InChI Key | JYDFYTQQOAHATE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)OC |
Introduction
Chemical Identity and Physical Properties
Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is characterized by its specific molecular structure containing a cyclopropane ring core with two functional groups in the 2-position: a tert-butoxycarbonylamino (Boc-amino) group and a methyl ester group.
Basic Chemical Data
The compound is defined by the following chemical parameters:
Table 1: Chemical Identity and Physical Properties
Property | Value |
---|---|
IUPAC Name | Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate |
Molecular Formula | C₁₀H₁₇NO₄ |
Molecular Weight | 215.25 g/mol |
CAS Number | 1426414-00-7 |
Purity (Commercial) | ≥97% |
Product Classification | Organic Building Block |
The chemical structure features a three-membered cyclopropane ring with a methoxycarbonyl group and a tert-butoxycarbonylamino group in the 2-position .
Nomenclature and Synonyms
The compound is known by several synonyms in the chemical literature and commercial catalogs:
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Methyl 2-[(tert-butoxycarbonyl)amino]cyclopropanecarboxylate
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Methyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
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Methyl 2-aminocyclopropane-1-carboxylate, N-BOC protected
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cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester
Stereochemistry Considerations
It is important to note that methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate can exist in both cis and trans isomeric forms due to the positions of the substituents on the cyclopropane ring. These stereoisomers possess distinct chemical and physical properties that can significantly impact their reactivity and application potential. Commercial samples may contain a mixture of isomers or be enriched in one stereoisomer depending on the synthetic route and purification methods employed .
Synthetic Approaches
The synthesis of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves multiple steps requiring precise control of reaction conditions to achieve stereoselectivity and high yields.
One-Pot Catalytic Approach
A one-pot catalytic approach has been reported for synthesizing trans-cyclopropyl compounds, which could potentially be adapted for the preparation of this compound:
Table 2: One-Pot Catalytic Methods for Cyclopropane Synthesis
Method | Catalyst System | Solvent | Temperature | Key Reagents |
---|---|---|---|---|
A | CuI/PPh₃ | Dichloromethane | Reflux | Diazomethane, Pd₂(dba)₃ |
B | CuI/PPh₃ | Toluene | 80°C | Diazomethane, Pd(OAc)₂ |
C | CuI/PPh₃ | Dichloroethane | 80°C | Diazomethane, Pd₂(dba)₃ |
These catalytic protocols involve the use of copper(I) iodide with triphenylphosphine, followed by palladium catalysts and diazomethane to facilitate cyclopropane ring formation . The selection of an appropriate method would depend on the desired stereochemistry and substitution pattern of the final product.
Structural Comparison with Related Compounds
It is crucial to distinguish methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate from its structural isomers and related compounds, which share similar molecular formulas but differ in spatial arrangement of functional groups.
Comparison with Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate
A closely related compound is methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS: 66494-26-6), which shares the same molecular formula (C₁₀H₁₇NO₄) and molecular weight (215.25 g/mol) but has a different structural arrangement. In this isomer, the tert-butoxycarbonylamino group is at the 1-position of the cyclopropane ring rather than the 2-position .
Table 3: Comparison of Structural Isomers
Property | Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate | Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate |
---|---|---|
CAS Number | 1426414-00-7 | 66494-26-6 |
Position of Boc-amino group | 2-position | 1-position |
Position of methyl ester | 1-position | 1-position |
Commercial availability | Available at ≥97% purity | Available from multiple vendors |
This structural difference significantly influences the reactivity patterns and physical properties of these isomers, making them distinct compounds despite their identical molecular formulas .
Trans Versus Cis Configurations
The trans-cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino] derivative (CAS: 952708-48-4) represents the trans stereoisomer, which has different physical properties compared to the cis form. For instance, the predicted boiling point of the trans form is approximately 367.3±15.0 °C .
Manufacturer | Product Description | Quantity | Price (USD) |
---|---|---|---|
ChemScene | Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate ≥97.0% | 250mg | $50 |
ChemScene | Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate ≥97.0% | 1g | $110 |
ChemScene | Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate ≥97.0% | 5g | $330 |
AK Scientific | Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | 5g | $1357 |
These prices suggest significant variation between vendors and highlight the importance of comparing prices when sourcing these specialized compounds .
Applications in Organic Synthesis
Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as an important synthetic intermediate in various applications due to its functionalized structure.
Role as a Building Block
The compound functions as a versatile building block in organic synthesis primarily due to:
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The rigid cyclopropane ring providing conformational constraint
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The Boc-protected amino group allowing selective deprotection and further functionalization
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The methyl ester offering a reactive site for various transformations including hydrolysis, transesterification, and reduction
These features make it particularly valuable in the synthesis of:
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Modified amino acids and peptides
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Conformationally restricted analogs of biologically active molecules
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Pharmaceutical intermediates requiring precise spatial arrangement of functional groups
Synthetic Transformations
Common transformations of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate include:
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Boc deprotection to reveal the free amino group
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Ester hydrolysis to generate the corresponding carboxylic acid
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Cyclopropane ring opening reactions under specific conditions
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Coupling reactions to incorporate the entire structural unit into larger molecules
Research Significance and Future Directions
Current Research Trends
The research significance of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate lies primarily in its structural features that make it useful in developing:
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Novel synthetic methodologies
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Biologically active compounds with constrained conformations
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Precursors for medicinal chemistry applications
Future Research Directions
Potential future directions for research involving this compound include:
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Development of more efficient and stereoselective synthetic routes
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Exploration of its use in green chemistry applications
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Investigation of structure-activity relationships in biological systems
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Applications in materials science and polymer chemistry
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